molecular formula C23H21NO2 B1351254 3-[2,3-Di(benzyloxy)phenyl]propanenitrile CAS No. 249278-33-9

3-[2,3-Di(benzyloxy)phenyl]propanenitrile

Cat. No.: B1351254
CAS No.: 249278-33-9
M. Wt: 343.4 g/mol
InChI Key: UUJBHBAEOKFBLQ-UHFFFAOYSA-N
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Description

3-[2,3-Di(benzyloxy)phenyl]propanenitrile is a chemical compound with the molecular formula C23H21NO2 and a molecular weight of 343.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile typically involves the reaction of 2,3-dibenzyloxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the nitrile group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[2,3-Di(benzyloxy)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2,3-Di(benzyloxy)phenyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2,3-Di(benzyloxy)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzyloxy groups may play a role in enhancing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-[2,3-Dimethoxyphenyl]propanenitrile: Similar structure but with methoxy groups instead of benzyloxy groups.

    3-[2,3-Dihydroxyphenyl]propanenitrile: Similar structure but with hydroxy groups instead of benzyloxy groups.

Uniqueness

3-[2,3-Di(benzyloxy)phenyl]propanenitrile is unique due to the presence of benzyloxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-[2,3-bis(phenylmethoxy)phenyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c24-16-8-14-21-13-7-15-22(25-17-19-9-3-1-4-10-19)23(21)26-18-20-11-5-2-6-12-20/h1-7,9-13,15H,8,14,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJBHBAEOKFBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384264
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249278-33-9
Record name 3-[2,3-di(benzyloxy)phenyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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